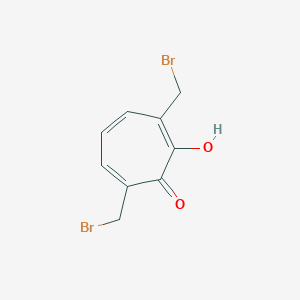![molecular formula C15H20NO5P B14466217 Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester CAS No. 66359-27-1](/img/structure/B14466217.png)
Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H17O5P, and it is often used as a precursor in the synthesis of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the reaction of 4-dimethoxyphenyl)ethenyl]phosphonic acid with diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a 4-dimethoxyphenyl group.
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester: Contains a 4-methoxybenzoyl group instead of a 4-dimethoxyphenyl group.
Uniqueness
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66359-27-1 |
|---|---|
Molecular Formula |
C15H20NO5P |
Molecular Weight |
325.30 g/mol |
IUPAC Name |
(Z)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H20NO5P/c1-5-20-22(17,21-6-2)13(11-16)9-12-7-8-14(18-3)15(10-12)19-4/h7-10H,5-6H2,1-4H3/b13-9- |
InChI Key |
QUPLJYCATRQQHP-LCYFTJDESA-N |
Isomeric SMILES |
CCOP(=O)(/C(=C\C1=CC(=C(C=C1)OC)OC)/C#N)OCC |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=C(C=C1)OC)OC)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
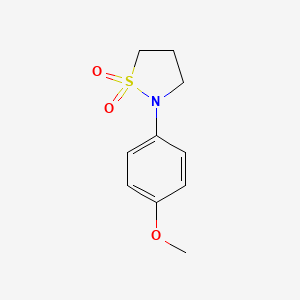

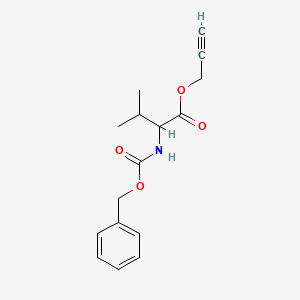


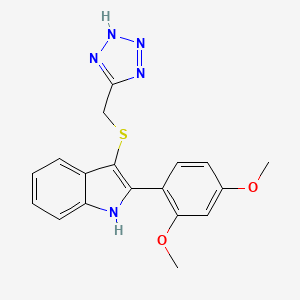
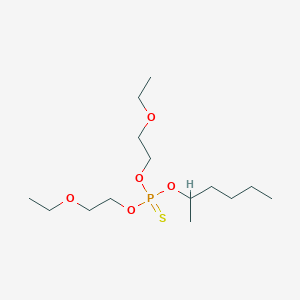
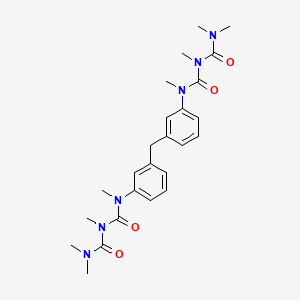
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
